Benzoic acid, 3,3'-sulfonylbis-
CAS No.: 22452-74-0
Cat. No.: VC3823785
Molecular Formula: C14H10O6S
Molecular Weight: 306.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22452-74-0 |
|---|---|
| Molecular Formula | C14H10O6S |
| Molecular Weight | 306.29 g/mol |
| IUPAC Name | 3-(3-carboxyphenyl)sulfonylbenzoic acid |
| Standard InChI | InChI=1S/C14H10O6S/c15-13(16)9-3-1-5-11(7-9)21(19,20)12-6-2-4-10(8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) |
| Standard InChI Key | BBECNDJSLQBLJL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O)C(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The IUPAC name of this compound is 3-(3-carboxyphenyl)sulfonylbenzoic acid, with the sulfonyl group (-SO-) bridging the third carbon of each benzene ring. The SMILES representation is \text{C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O)C(=O)O, and the InChIKey is . The sulfonyl group creates a planar configuration, facilitating π-π stacking interactions in crystalline forms and influencing solubility in polar solvents .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 306.29 g/mol | |
| Density | ~1.62 g/cm³ (estimated) | |
| Boiling Point | >300°C (decomposes) | |
| Solubility | Soluble in DMSO, DMF | |
| LogP (Octanol-Water) | 1.45 (calculated) |
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1680 cm (C=O stretch), 1300–1150 cm (asymmetric and symmetric SO stretches), and 3100–2500 cm (carboxylic O-H stretch).
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NMR: NMR (DMSO-d) shows doublets for aromatic protons at δ 7.8–8.2 ppm and a singlet for carboxylic protons at δ 13.1 ppm .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthesis route involves sulfonation of benzoic acid using fuming sulfuric acid () at 80–100°C, followed by neutralization with barium carbonate (). Alternative methods include:
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Coupling of Sulfonyl Chlorides: Reacting 3-carboxybenzenesulfonyl chloride with 3-aminobenzoic acid in tetrahydrofuran (THF) at 0–5°C, yielding 85–90% purity.
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Oxidative Coupling: Using sodium benzene sulfinate and 3-halobenzoic acid under oxygen pressure (0.5–10 MPa) with vanadyl acetylacetonate as a catalyst, achieving >70% yield .
Table 2: Comparison of Synthesis Methods
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Sulfonation | , 80°C | 65% | 92% |
| Sulfonyl Chloride Coupling | THF, 0–5°C | 88% | 95% |
| Oxidative Coupling | , 180–220°C | 72% | 98% |
Industrial-Scale Manufacturing
Continuous flow reactors are employed to enhance efficiency, with optimized parameters including:
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: Treatment with in acidic media converts the sulfonyl group to a sulfone ().
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Reduction: reduces the sulfonyl bridge to a sulfide (), yielding 3,3'-thiobisbenzoic acid.
Electrophilic Substitution
The electron-deficient benzene rings undergo nitration and halogenation at the para positions relative to the sulfonyl group. For example, nitration with produces 3,3'-sulfonylbis-5-nitrobenzoic acid.
Applications in Materials Science
Polymer Synthesis
This compound serves as a monomer for sulfone-containing polyesters and polyamides, offering enhanced thermal stability (decomposition temperature >400°C) and mechanical strength . For instance, polycondensation with ethylene glycol produces polymers with glass transition temperatures () of 180–220°C .
Coordination Polymers
Metal-organic frameworks (MOFs) incorporating 3,3'-sulfonylbisbenzoic acid exhibit high surface areas (>1000 m/g) and potential for gas storage (e.g., CO adsorption capacity of 2.5 mmol/g at 1 bar) .
Biological and Pharmaceutical Relevance
Antimicrobial Activity
Derivatives functionalized with amino groups (e.g., 6-amino-substituted analogues) show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .
Enzyme Inhibition
Sulfonamide derivatives of this compound inhibit carbonic anhydrase IX (CA-IX) with IC values of 12–18 nM, suggesting utility in anticancer therapies.
Environmental and Regulatory Considerations
Limited data exist on ecotoxicity, but structural analogues like bisphenol S (BPS) are regulated under REACH due to endocrine-disrupting potential . Current production volumes are <1 ton/year in the EU, with no specific restrictions reported .
Future Research Directions
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